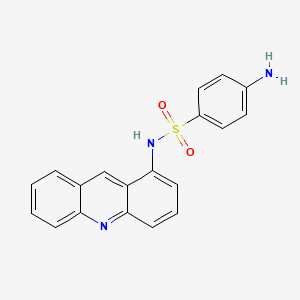

Benzenesulfonamide, N-1-acridinyl-4-amino-

Description

Historical Context and Evolution of Acridine (B1665455) Derivatives as Bioactive Compounds

The story of acridine, a nitrogen-containing heterocyclic aromatic compound, began with its isolation from coal tar in 1870. Initially recognized for its dyeing properties, the medicinal potential of acridine derivatives soon became apparent. The early 20th century saw the introduction of acridine-based compounds as antimicrobial agents. For instance, proflavine (B1679165) and acriflavine (B1215748) were utilized as topical antiseptics, particularly during the World Wars.

A significant milestone in the evolution of acridines as therapeutic agents was the discovery of their antimalarial properties. Mepacrine (Quinacrine), an acridine derivative, was a frontline antimalarial drug before the advent of chloroquine. The planar tricyclic structure of acridine is a key feature that allows it to intercalate between the base pairs of DNA, a mechanism that underpins its antimicrobial and antitumor activities. This ability to interact with DNA has been a driving force in the development of numerous acridine-based anticancer agents, such as amsacrine (B1665488), which functions as a topoisomerase II inhibitor. Over the decades, the acridine scaffold has been extensively modified to enhance its biological activity, reduce toxicity, and broaden its therapeutic applications, which now include antiviral, antiprion, and Alzheimer's disease research.

Overview of Sulfonamide Compounds and Their Broad Pharmacological Relevance

The discovery of sulfonamides, or "sulfa drugs," in the 1930s marked a revolutionary moment in medicine, heralding the dawn of the antibiotic era. Prontosil, the first commercially available sulfonamide, demonstrated remarkable antibacterial activity, paving the way for the development of a vast arsenal (B13267) of synthetic antimicrobial agents. The core structure of sulfonamides features a sulfonyl group connected to an amine group.

The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an effective and selective target.

Beyond their antibacterial prowess, the sulfonamide moiety has proven to be a versatile pharmacophore. nih.gov Its chemical properties allow it to be incorporated into a wide range of molecules, leading to drugs with diverse pharmacological activities. These include diuretics (e.g., hydrochlorothiazide), antidiabetic drugs (e.g., sulfonylureas), and anticonvulsants. nih.gov More recently, sulfonamides have been investigated for their potential as anticancer agents, primarily through the inhibition of carbonic anhydrase enzymes, which are overexpressed in many tumors and contribute to their growth and survival. nih.gov The broad spectrum of biological activities associated with sulfonamides underscores their enduring importance in drug discovery and development. nih.gov

Rationale for Hybridization Strategies in Drug Discovery

The rationale behind molecular hybridization is multifaceted and addresses several challenges in modern drug development. Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological targets and pathways. A single-target drug may not be sufficient to achieve a desired therapeutic outcome. Hybrid molecules, by design, can interact with multiple targets simultaneously, potentially leading to enhanced efficacy and a reduction in the likelihood of drug resistance.

Furthermore, combining two pharmacophores can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecules. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhanced binding affinity and selectivity for the intended biological targets. From a drug development perspective, hybridization can also be a more efficient strategy than developing two separate drugs for combination therapy, as it involves a single chemical entity with a unified pharmacokinetic profile.

Significance of Benzenesulfonamide (B165840), N-1-acridinyl-4-amino- within Hybrid Systems

Benzenesulfonamide, N-1-acridinyl-4-amino- represents a prototypical example of an acridine-sulfonamide hybrid. In this molecule, the planar acridine ring system, known for its DNA intercalating ability, is linked to a 4-aminobenzenesulfonamide moiety, a classic pharmacophore for carbonic anhydrase inhibition. This specific arrangement holds significant potential for a dual-action therapeutic agent.

The acridine portion of the molecule can target DNA and associated enzymes like topoisomerases, a well-established mechanism for anticancer activity. Simultaneously, the benzenesulfonamide part can inhibit carbonic anhydrase isoenzymes, such as CA IX and CA XII, which are implicated in tumor progression and metastasis. The 4-amino substitution on the benzenesulfonamide ring is a key structural feature for potent carbonic anhydrase inhibition. nih.gov The synergy of these two mechanisms could lead to a more potent and selective anticancer agent compared to either pharmacophore alone.

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into Benzenesulfonamide, N-1-acridinyl-4-amino- and related acridine-sulfonamide hybrids are driven by several key objectives. A primary goal is to synthesize and characterize novel derivatives to establish structure-activity relationships (SAR). This involves modifying both the acridine and sulfonamide components to optimize their biological activity and selectivity.

A significant focus of research is the evaluation of these compounds for their potential as anticancer agents. This includes in vitro studies to determine their cytotoxicity against various cancer cell lines and to elucidate their mechanisms of action, such as DNA intercalation, topoisomerase inhibition, and carbonic anhydrase inhibition.

Furthermore, researchers are interested in the enzyme inhibitory properties of these hybrids. Detailed kinetic studies are often performed to quantify their potency and selectivity against different carbonic anhydrase isoenzymes. The data generated from these investigations are crucial for understanding the therapeutic potential of these compounds and for guiding the design of future generations of acridine-sulfonamide hybrids.

Research Findings on Acridine-Sulfonamide Hybrids

Research into acridine-sulfonamide hybrids, including compounds structurally related to Benzenesulfonamide, N-1-acridinyl-4-amino-, has yielded promising results, particularly in the context of enzyme inhibition and anticancer activity.

Carbonic Anhydrase Inhibition

A number of studies have demonstrated that benzenesulfonamide derivatives are potent inhibitors of various human carbonic anhydrase (hCA) isoforms. The primary sulfonamide group is a key zinc-binding feature that anchors the inhibitor to the active site of the enzyme. The substitution pattern on the benzene (B151609) ring significantly influences the inhibitory potency and selectivity. The 4-amino group is a common feature in many potent carbonic anhydrase inhibitors. nih.gov

While specific data for Benzenesulfonamide, N-1-acridinyl-4-amino- is limited in publicly available literature, studies on analogous 4-amino-substituted benzenesulfonamides provide valuable insights into their potential inhibitory activity. For instance, various 4-amino-substituted benzenesulfonamide derivatives have been shown to inhibit different hCA isoforms with varying potencies.

| Compound Type | hCA Isoform | Inhibition Constant (Ki) |

| 4-amino-benzenesulfonamide derivatives | hCA I | Nanomolar to micromolar range |

| 4-amino-benzenesulfonamide derivatives | hCA II | Nanomolar range |

| 4-amino-benzenesulfonamide derivatives | hCA IX | Nanomolar range |

| 4-amino-benzenesulfonamide derivatives | hCA XII | Nanomolar range |

Note: The table presents a generalized summary of findings for 4-amino-benzenesulfonamide derivatives based on available research. Specific values for Benzenesulfonamide, N-1-acridinyl-4-amino- would require dedicated experimental evaluation.

Anticancer Activity

The hybridization of the acridine moiety with a sulfonamide is a rational approach to developing novel anticancer agents. The acridine component can contribute to cytotoxicity through its DNA intercalating properties and inhibition of topoisomerase enzymes. The sulfonamide part, particularly the 4-aminobenzenesulfonamide scaffold, can target tumor-associated carbonic anhydrase isoenzymes, leading to a disruption of the tumor microenvironment's pH regulation and subsequent inhibition of tumor growth and metastasis.

Studies on related acridine-sulfonamide hybrids have demonstrated significant antiproliferative activity against various cancer cell lines. The potency of these compounds is often attributed to their dual mechanism of action.

| Cancer Cell Line | Compound Type | IC50 (Concentration for 50% inhibition) |

| Breast Cancer (e.g., MCF-7) | Acridine-sulfonamide hybrids | Micromolar to sub-micromolar range |

| Colon Cancer (e.g., HCT-116) | Acridine-sulfonamide hybrids | Micromolar to sub-micromolar range |

| Lung Cancer (e.g., A549) | Acridine-sulfonamide hybrids | Micromolar to sub-micromolar range |

Note: This table provides a general overview of the anticancer potential of acridine-sulfonamide hybrids. The specific activity of Benzenesulfonamide, N-1-acridinyl-4-amino- would need to be determined experimentally.

Structure

3D Structure

Properties

CAS No. |

676456-16-9 |

|---|---|

Molecular Formula |

C19H15N3O2S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-acridin-1-yl-4-aminobenzenesulfonamide |

InChI |

InChI=1S/C19H15N3O2S/c20-14-8-10-15(11-9-14)25(23,24)22-19-7-3-6-18-16(19)12-13-4-1-2-5-17(13)21-18/h1-12,22H,20H2 |

InChI Key |

QKDTYPNLJKUIHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzenesulfonamide (B165840), N-1-acridinyl-4-amino-

While a definitive, single-step synthesis for Benzenesulfonamide, N-1-acridinyl-4-amino- is not extensively documented, established methodologies for analogous N-(acridinyl)arenesulfonamides provide a clear and logical pathway for its construction. The synthesis fundamentally involves the formation of the acridine (B1665455) core, followed by the crucial C-N bond formation between the acridine moiety and the sulfonamide group.

The synthesis of the target compound logically proceeds through the preparation of key precursors, namely a 1-functionalized acridine and a suitable benzenesulfonamide derivative.

A plausible and widely utilized method for constructing the acridine skeleton is the Ullmann condensation (also known as the Ullmann-La Torre acridine synthesis). This reaction typically involves the condensation of an N-arylanthranilic acid, which can be cyclized using an acylating agent like polyphosphoric acid (PPA) to yield an acridone (B373769). scribd.com The acridone can then be converted to a more reactive intermediate, such as a 9-chloroacridine (B74977), by treatment with phosphorus oxychloride (POCl₃). For the synthesis of a 1-aminoacridine (B1663953) precursor, a variation of this approach would be necessary, potentially starting with appropriately substituted anthranilic acids and anilines.

An alternative approach involves the synthesis of 1-nitroacridine, which can then be reduced to 1-aminoacridine. louisville.edu This aminoacridine serves as a key intermediate for coupling with the benzenesulfonamide moiety.

The second key precursor is derived from 4-aminobenzenesulfonamide (sulfanilamide) . To facilitate the coupling reaction and avoid side reactions with the free amino group, it is often protected, for instance, as 4-acetamidobenzenesulfonyl chloride . This is typically prepared by the chlorosulfonation of acetanilide. scholarsresearchlibrary.comjocpr.com

The final key step is the coupling of the 1-aminoacridine with 4-acetamidobenzenesulfonyl chloride. This reaction forms the sulfonamide bond. The protective acetyl group can then be removed by hydrolysis to yield the final product, Benzenesulfonamide, N-1-acridinyl-4-amino-.

| Precursor | Role in Synthesis | Typical Reagents for Preparation |

| 1-Aminoacridine | Provides the acridine scaffold with a nucleophilic amino group at the 1-position. | N-Arylanthranilic acids, POCl₃ (for acridone route); Nitration and subsequent reduction of acridine. |

| 4-Acetamidobenzenesulfonyl chloride | Provides the benzenesulfonamide moiety as an electrophile. | Acetanilide, Chlorosulfonic acid. |

Reaction Conditions for Key Steps:

| Reaction Step | Typical Reagents and Conditions |

| Ullmann Acridine Synthesis | N-Arylanthranilic acid, Polyphosphoric acid (PPA), heat. scribd.com |

| Conversion to Chloroacridine | Acridone, POCl₃, reflux. |

| Sulfonamide Bond Formation | 1-Aminoacridine, 4-acetamidobenzenesulfonyl chloride, pyridine (B92270) or other base, in a suitable solvent like DMF. |

| Deprotection | Acid or base-catalyzed hydrolysis of the acetamido group. |

Modern synthetic methods often employ catalysts to improve efficiency, yield, and reaction conditions. For the synthesis of N-(acridinyl)arenesulfonamides, palladium-catalyzed cross-coupling reactions have been successfully developed. researchgate.net A notable example is the Pd₂(dba)₃-catalyzed C-N bond formation between 9-chloroacridine and arenesulfonamides. researchgate.net This methodology could potentially be adapted for the reaction between a 1-chloroacridine and 4-aminobenzenesulfonamide.

Copper-catalyzed Ullmann-type reactions are also a cornerstone in the synthesis of N-aryl compounds and could be applied to the coupling of a 1-haloacridine with 4-aminobenzenesulfonamide. wikipedia.orgorganic-chemistry.org These reactions often require a copper(I) source, a ligand (such as phenanthroline), and a base, and are carried out at elevated temperatures. wikipedia.org

More recently, methods for the direct C-H amination of olefins with sulfonamides catalyzed by palladium have emerged, showcasing the ongoing development in C-N bond-forming reactions. nih.gov While not directly applicable to the aromatic system of acridine, they highlight the trend towards more direct and atom-economical synthetic routes.

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of related acridine-sulfonamide structures. These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates.

For instance, a one-pot, three-component reaction of an aromatic aldehyde, sulfanilamide, and a cyclic 1,3-dicarbonyl compound (like dimedone) has been shown to produce 1,8-dioxo-octahydroacridine benzenesulfonamide derivatives. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA). While this yields a different acridine core, it demonstrates the feasibility of constructing the acridine-sulfonamide linkage in a multicomponent fashion.

Another relevant multicomponent approach is the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and amines to form N-sulfonyl amidines, which are structurally related to sulfonamides. google.com The development of one-pot methods for the synthesis of sulfonamides from unactivated carboxylic acids and amines further underscores the trend towards more streamlined synthetic processes. nih.gov

Functionalization and Derivatization Strategies of the Core Scaffold

Once the core Benzenesulfonamide, N-1-acridinyl-4-amino- scaffold is synthesized, further modifications can be made to either the acridine moiety or the benzenesulfonamide moiety to explore structure-activity relationships.

The acridine ring system offers several positions for functionalization. The reactivity of the acridine ring is well-established, with certain positions being more susceptible to electrophilic or nucleophilic attack. rsc.org

Derivatization of the amino group at the 1-position can be achieved through various reactions, such as acylation or alkylation, to introduce different substituents. Furthermore, electrophilic substitution reactions on the acridine ring can introduce groups like nitro or halogen moieties, which can then be further transformed. For example, nitration of the acridine ring followed by reduction can introduce additional amino groups at other positions. louisville.edu

The synthesis of 9-aminoacridine (B1665356) derivatives has been extensively studied, and many of the methods used can be conceptually applied to the 1-amino position. google.comnih.gov These include nucleophilic aromatic substitution (SNAr) reactions on a corresponding chloroacridine intermediate. researchgate.net

Examples of Acridine Moiety Modifications:

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| Acylation of 1-amino group | Acyl chlorides or anhydrides in the presence of a base. | Amide |

| Alkylation of 1-amino group | Alkyl halides with a base. | Secondary or tertiary amine |

| Nitration of acridine ring | Nitrating agents (e.g., HNO₃/H₂SO₄). | Nitro group |

| Halogenation of acridine ring | Halogenating agents (e.g., NBS, NCS). | Halogen |

The benzenesulfonamide moiety also provides opportunities for derivatization, primarily at the 4-amino group. This amino group can undergo a wide range of chemical transformations to introduce various substituents. nih.gov

For example, the 4-amino group can be acylated, alkylated, or used as a handle for the construction of more complex side chains. It can also be diazotized and converted into a variety of other functional groups. Furthermore, the synthesis can start with substituted anilines to introduce substituents on the benzene (B151609) ring of the sulfonamide part from the outset.

The synthesis of N-substituted sulfonamides is a well-established field, with numerous methods available for creating a diverse library of compounds. indexcopernicus.comresearchgate.netnih.gov These methods often involve the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of the target compound, derivatization would typically occur after the main scaffold has been assembled.

Examples of Benzenesulfonamide Moiety Modifications:

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| Acylation of 4-amino group | Acyl chlorides or anhydrides with a base. | Amide |

| Alkylation of 4-amino group | Reductive amination with aldehydes/ketones and a reducing agent. | Secondary or tertiary amine |

| Diazotization of 4-amino group | NaNO₂, HCl, followed by reaction with various nucleophiles. | Halogen, cyano, hydroxyl, etc. |

| Coupling Reactions | Palladium-catalyzed cross-coupling reactions on a halogenated precursor. | Aryl, alkyl, etc. |

Linker Chemistry and Bridging Units

In the structure of Benzenesulfonamide, N-1-acridinyl-4-amino-, the core components are the benzenesulfonamide head and the acridinyl tail. The design and synthesis of such molecules often leverage a "tail" strategy, which involves attaching various moieties to a primary sulfonamide scaffold to modulate its physicochemical and biological properties. nih.gov The nature of the linkage between the benzenesulfonamide core and the appended group, in this case, the acridinyl system, is critical.

For instance, N-aryl-β-alanine derivatives have been synthesized where a β-alanine unit acts as a linker, connecting the sulfonamide's amino group to another chemical entity. nih.gov This approach allows for greater conformational flexibility and can alter the molecule's interaction with biological targets. The synthesis of such linked compounds can involve reactions of a precursor like 4-aminobenzenesulfonamide with reagents that introduce the spacer, such as acrylic acid. nih.gov

The table below summarizes different conceptual linker strategies based on modifications of related benzenesulfonamide structures.

| Linker/Bridging Unit Strategy | Description | Potential Precursors | Relevant Synthetic Reaction |

| Direct Amine Linkage | The N-1-acridinyl group is directly attached to the nitrogen of the 4-aminobenzenesulfonamide. | 1-aminoacridine and 4-acetylaminobenzenesulfonyl chloride | Sulfonamidation |

| Aliphatic Spacers (e.g., β-alanine) | An aliphatic chain, such as a propanoyl group, connects the benzenesulfonamide nitrogen to another functional group or ring system. nih.gov | 4-aminobenzenesulfonamide, Acrylic acid nih.gov | Michael addition |

| Urea (B33335)/Thiourea (B124793) Bridges | A urea or thiourea moiety serves as the bridging unit, often formed from an isocyanate or isothiocyanate precursor. nih.gov | Acid hydrazide derivatives, Phenyl isocyanate nih.gov | Condensation reaction |

| Heterocyclic Linkers (e.g., Triazole) | A heterocyclic ring, like a triazole, is formed as the bridge between the benzenesulfonamide and another part of the molecule. nih.gov | Semicarbazide derivatives nih.gov | Cyclization reaction |

These examples from the broader class of benzenesulfonamides illustrate the chemical strategies available for modifying the connection between the core scaffold and appended functional groups, which could be conceptually applied to the N-1-acridinyl-4-aminobenzenesulfonamide framework.

Advanced Synthetic Techniques and Green Chemistry Principles

The synthesis of benzenesulfonamide derivatives, including N-1-acridinyl-4-aminobenzenesulfonamide, is increasingly guided by the principles of green and sustainable chemistry. unibo.it These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Traditional methods for forming the crucial sulfonamide bond often involve harsh conditions and the use of organic bases. rsc.org

Advanced and greener synthetic approaches focus on alternative reaction media and catalysts. A significant advancement is the use of water as a solvent for sulfonamide synthesis. rsc.org One facile and environmentally benign methodology involves reacting amino compounds with arylsulfonyl chlorides in an aqueous medium under dynamic pH control, which notably omits the need for organic bases. rsc.org This method simplifies product isolation to filtration after acidification and often yields products with excellent purity without requiring further purification. rsc.org

Another green strategy involves optimizing reaction conditions to improve yields and reduce reaction times. For example, in the synthesis of related triazinyl-substituted benzenesulfonamides, replacing an organic solvent environment (like DMF with DIPEA) with a water-based one (using sodium carbonate or bicarbonate) resulted in significantly higher product yields and shorter reaction times. nih.gov Such aqueous-based procedures represent a more sustainable alternative for the synthesis of complex sulfonamide derivatives. nih.gov

The table below outlines key green chemistry principles and their application in the synthesis of benzenesulfonamides.

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Advantages |

| Use of Safer Solvents | Replacing traditional organic solvents like DMF with water. rsc.orgnih.gov | Reduced toxicity, environmental impact, and cost. unibo.it |

| Atom Economy | Utilizing reactions that incorporate most of the starting materials into the final product, such as direct sulfonamidation. | Minimizes waste generation. |

| Catalysis | Employing catalysts to enable reactions under milder conditions. In some cases, replacing organic bases with inorganic alternatives like NaHCO₃. nih.gov | Increased reaction efficiency, reduced energy consumption, and avoidance of hazardous reagents. |

| Energy Efficiency | Developing reactions that proceed quickly at room temperature or with gentle heating. unibo.it | Lower energy costs and reduced environmental footprint. |

| Simplified Workup/Purification | Designing syntheses where the product can be isolated by simple filtration, avoiding complex chromatographic purification. rsc.org | Reduced solvent use for purification, lower costs, and less waste. |

These advanced techniques and green chemistry principles are central to the modern synthesis of complex molecules like Benzenesulfonamide, N-1-acridinyl-4-amino-, aiming for processes that are not only efficient but also environmentally responsible.

Preclinical Pharmacological Spectrum and Biological Activities Excluding Human Clinical Data

Investigations into Anticancer Activity in Non-Human Models

The acridine (B1665455) and sulfonamide moieties are well-known pharmacophores in the design of anticancer agents. Acridine derivatives are recognized for their DNA intercalating properties, while various benzenesulfonamide (B165840) derivatives have shown potent anticancer effects through mechanisms such as carbonic anhydrase inhibition. nih.govnih.gov However, specific investigations into the anticancer activity of Benzenesulfonamide, N-1-acridinyl-4-amino- have not been reported.

In Vitro Cytotoxicity in Cancer Cell Lines

A thorough search of scientific databases yielded no specific data on the in vitro cytotoxic effects of Benzenesulfonamide, N-1-acridinyl-4-amino- against any cancer cell lines. While studies on other acridine-sulfonamide hybrids have been published, detailing their IC50 values against various cell lines, such data is absent for the specific compound . nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Benzenesulfonamide, N-1-acridinyl-4-amino-

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Carbonic Anhydrase Inhibition Potential

Benzenesulfonamides are a cornerstone class of carbonic anhydrase (CA) inhibitors, with numerous derivatives showing high affinity and selectivity for different CA isoforms. nih.govnih.govnih.gov These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov Despite this, no studies have specifically reported on the carbonic anhydrase inhibition potential of Benzenesulfonamide, N-1-acridinyl-4-amino-.

Inhibition Kinetics against Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII)

No data is available regarding the inhibition kinetics (e.g., Kᵢ values) of Benzenesulfonamide, N-1-acridinyl-4-amino- against any of the human carbonic anhydrase isoforms, including the cytosolic hCA I and II, or the tumor-associated hCA IX and XII.

Interactive Data Table: Inhibition Constants (Kᵢ) of Benzenesulfonamide, N-1-acridinyl-4-amino- against hCA Isoforms

| hCA Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|

| hCA I | Data Not Available | Data Not Available |

| hCA II | Data Not Available | Data Not Available |

| hCA IX | Data Not Available | Data Not Available |

| hCA XII | Data Not Available | Data Not Available |

Selectivity Profiles for Specific Isoforms

Without inhibition data, the selectivity profile of Benzenesulfonamide, N-1-acridinyl-4-amino- for any specific carbonic anhydrase isoform remains unknown. Determining selectivity is a critical step in the development of targeted CA inhibitors to minimize off-target effects.

Antimicrobial Efficacy (Excluding Clinical Applications)

The sulfonamide class of compounds has a long history as antimicrobial agents, dating back to the discovery of Prontosil. nih.gov They typically act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. However, the antimicrobial efficacy of Benzenesulfonamide, N-1-acridinyl-4-amino- has not been evaluated against any bacterial or fungal strains.

Interactive Data Table: Antimicrobial Activity of Benzenesulfonamide, N-1-acridinyl-4-amino-

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Antibacterial Activity Studies (e.g., against Gram-positive and Gram-negative strains)

While specific studies on Benzenesulfonamide, N-1-acridinyl-4-amino- are limited, the antibacterial potential of its constituent moieties is well-documented. Acridine derivatives are known to possess general antimicrobial and antibacterial properties indexcopernicus.comresearchgate.net. More specifically, studies on benzenesulfonamide derivatives have shown significant activity. For instance, N-pyridin-3-yl-benzenesulfonamide has demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria researchgate.netearthlinepublishers.com.

In laboratory tests, this related sulfonamide compound inhibited the growth of Staphylococcus aureus (a Gram-positive bacterium) and Salmonella typhi and Escherichia coli (Gram-negative bacteria) at various concentrations researchgate.netearthlinepublishers.com. Similarly, another class of related compounds, N-(thiazol-2-yl)benzenesulfonamides, has also shown potent activity against multiple strains of both Gram-positive and Gram-negative bacteria semanticscholar.orgul.ie. These findings suggest that the acridine-benzenesulfonamide hybrid structure is a promising scaffold for the development of new antibacterial agents.

| Bacterial Strain | Type | Concentration (mg/ml) | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 150 | 12 |

| 100 | 8 | ||

| 50 | - | ||

| 25 | - | ||

| Salmonella typhi | Gram-negative | 150 | 10 |

| 100 | 6 | ||

| 50 | - | ||

| 25 | - | ||

| Escherichia coli | Gram-negative | 150 | 12 |

| 100 | 9 | ||

| 50 | - | ||

| 25 | - |

Antifungal Activity Investigations

The potential for antifungal activity in acridine-sulfonamide hybrids is supported by research on analogous chemical structures. Acridine derivatives have been investigated as antifungal agents, with some showing efficacy against pathogenic fungi like Candida albicans nih.gov. The fungicidal activity of these compounds is often linked to their ability to accumulate in fungal cells and, in some cases, to generate reactive oxygen species upon light activation nih.gov.

Furthermore, quantitative structure-activity relationship (QSAR) studies on a series of 28 N-arylbenzenesulfonamides predicted their antifungal activity against Botrytis cinerea, a widespread plant pathogen nih.gov. These studies identified the sulfonamide group bonded to two aromatic rings as the most critical structural feature for fungicidal activity nih.gov. The collective evidence from studies on both acridines and sulfonamides points to a strong potential for antifungal properties in hybrid molecules like Benzenesulfonamide, N-1-acridinyl-4-amino- rjlbpcs.com.

Antiviral Activity Assessments

The antiviral properties of acridine derivatives are well-established indexcopernicus.comresearchgate.net. A closely related analogue, 4'-(9-acridinylamino)-methanesulfon-m-aniside (amsacrine, m-AMSA), has been specifically evaluated for its antiviral effects nih.gov. In tissue culture studies, this compound demonstrated activity against vaccinia virus. However, it was found to be inactive against other viruses, including herpes simplex (Type 1), vesicular stomatitis, encephalomyocarditis, and reoviruses nih.gov. The compound's mechanism does not appear to involve the induction of interferon nih.gov.

In animal models, amsacrine (B1665488) was shown to inhibit splenomegaly induced by the Rauscher leukemia virus (RLV) in mice, leading to an increased life span in infected subjects nih.gov. Other studies on different acridine derivatives, such as bis-acridines, have shown high protective activity in Vero cells against Herpes Simplex Virus (HSV) infection nih.gov. Sulfonamide derivatives have also been investigated as a source of antiviral agents against a wide range of viruses dntb.gov.ua.

| Virus | Activity | System |

|---|---|---|

| Vaccinia virus | Active | Tissue Culture |

| Rauscher leukemia virus (RLV) | Active | In vivo (mice) |

| Herpes simplex (Type 1) | Inactive | Tissue Culture |

| Vesicular stomatitis virus | Inactive | Tissue Culture |

| Encephalomyocarditis virus | Inactive | Tissue Culture |

| Reovirus | Inactive | Tissue Culture |

Antiparasitic and Antimalarial Properties

Both acridine and sulfonamide scaffolds have a history in the development of antiparasitic and antimalarial drugs indexcopernicus.comresearchgate.net. Quinacrine, an acridine derivative, was one of the first synthetic antimalarials used clinically nih.govarabjchem.org. Modern research continues to explore acridine derivatives for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria arabjchem.org. The proposed mechanisms for their antimalarial action include DNA intercalation, binding to heme, and inhibition of topoisomerase II arabjchem.org.

Separately, compounds featuring a primary benzenesulfonamide fragment have been investigated as a potential new antimalarial chemotype nih.govgriffith.edu.au. Studies have demonstrated the in vitro activity of a panel of primary benzenesulfonamide compounds against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum nih.gov. Additionally, acridine derivatives have shown promise against other parasites, such as Toxoplasma gondii, the causative agent of toxoplasmosis mdpi.com. The proven efficacy of both structural components strongly suggests that acridine-benzenesulfonamide hybrids could possess significant antiparasitic and antimalarial properties.

Other Enzyme Inhibition Studies

The biological activities of acridine-sulfonamide compounds are often mediated by their interaction with critical cellular enzymes. Their ability to inhibit topoisomerases is a key aspect of their mechanism of action.

Topoisomerase I and II Inhibition

The acridine ring's planar structure allows it to intercalate between the base pairs of DNA, a mechanism central to its biological effects indexcopernicus.comnih.gov. This interaction can interfere with the function of DNA topoisomerases, enzymes that are essential for DNA replication and transcription. Acridine derivatives, including the closely related amsacrine, are well-known inhibitors of topoisomerase II mdpi.comnih.govmdpi.com.

Recent studies have focused on acridine-sulfonamide hybrids specifically designed to target these enzymes mdpi.com. In one such study, novel series of these hybrids were synthesized and evaluated for their ability to inhibit topoisomerase I (Topo-I) and topoisomerase II (Topo-II). Several compounds showed potent inhibitory activity, with specific derivatives demonstrating strong inhibition against either Topo-I or Topo-II, and some acting as dual inhibitors nih.govmdpi.com. For example, compound 8b from the study was a potent Topo-I inhibitor, while compound 7c showed remarkable activity against Topo-II mdpi.com. This enzyme inhibition is considered a primary mechanism for the antiproliferative activities of this class of compounds nih.govmdpi.com.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 8b | Topo-I | 3.41 |

| 7c | Topo-II | 7.33 |

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, particularly the enzyme Glyoxalase I (Glo-I), plays a crucial role in detoxifying cytotoxic metabolites within cells and has been identified as a target for anticancer drug development nih.gov. A review of the available scientific literature did not yield preclinical studies specifically investigating the inhibitory activity of Benzenesulfonamide, N-1-acridinyl-4-amino- or closely related acridine-sulfonamide hybrids on Glyoxalase I.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

No specific data from preclinical studies evaluating the inhibitory activity of Benzenesulfonamide, N-1-acridinyl-4-amino- against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) are available in the current scientific literature. Although various acridine derivatives have been investigated as potential cholinesterase inhibitors, no such studies have been reported for this specific compound.

Perforin (B1180081) Inhibition in Lymphocyte-Mediated Processes

There are no available research findings from preclinical investigations into the potential of Benzenesulfonamide, N-1-acridinyl-4-amino- to inhibit perforin, a key protein in lymphocyte-mediated cytotoxicity. While some benzenesulfonamide derivatives have been explored as perforin inhibitors, no such activity has been documented for the N-1-acridinyl substituted compound.

Investigations into Other Specific Molecular Targets (e.g., Kinases)

A review of the scientific literature reveals no specific preclinical studies that have screened or identified Benzenesulfonamide, N-1-acridinyl-4-amino- as an inhibitor of any specific kinases. The inhibitory profile of this compound against the kinome remains uncharacterized.

Anti-Inflammatory and Immunomodulatory Investigations

There is no available data from preclinical models detailing any anti-inflammatory or immunomodulatory properties of Benzenesulfonamide, N-1-acridinyl-4-amino-. Although compounds containing the acridine scaffold have been explored for such activities, no specific research has been published regarding this particular derivative.

Structure Activity Relationship Sar Studies of Benzenesulfonamide, N 1 Acridinyl 4 Amino and Its Analogues

Influence of Substituents on the Acridine (B1665455) Core

The acridine core is a critical pharmacophore, and substitutions on this ring system have been shown to significantly modulate the biological activity of N-1-acridinyl-4-amino-benzenesulfonamide analogues. Research has demonstrated that the nature, position, and size of substituents on the acridine moiety can profoundly affect the compound's interaction with its biological targets.

For instance, studies on related acridine derivatives have shown that the introduction of small substituents, such as methyl (Me) or chloro (Cl) groups, at the 5-position of the acridine ring can lead to a marked increase in cytotoxic potency. nih.gov This enhancement is likely due to favorable steric and electronic interactions within the target binding site. Conversely, the introduction of larger substituents at any position on the acridine ring generally results in a decrease in activity. nih.gov This is often attributed to a reduction in the compound's DNA binding affinity, a key mechanism of action for many acridine-based agents. nih.gov

| Substituent Position | Substituent | Effect on Potency | Plausible Reason |

|---|---|---|---|

| 5 | Small groups (e.g., Me, Cl) | Increased Potency | Favorable steric/electronic interactions, enhanced binding enthalpy. nih.govnih.gov |

| Any | Large groups | Decreased Potency | Lowered DNA binding affinity. nih.gov |

| 1 or 8 (in presence of 5-Me) | Me, Cl | Similar Potency | Acceptable but do not significantly add to the enhancing effect of the 5-methyl group. nih.gov |

Impact of Benzenesulfonamide (B165840) Moiety Substitutions

For example, in related sulfonamide derivatives, the presence of specific substituents can enhance inhibitory activity against certain enzymes. Derivatives bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group have been shown to be more active than those with a 4-chlorobenzene-1-sulfonyl group, highlighting the importance of the NH-CO linker in this context. researchgate.net This suggests that hydrogen bonding and specific steric interactions mediated by the substituent are critical for activity.

| Substituted Moiety | Observed Effect | Reference |

|---|---|---|

| 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group | More active than 4-chlorobenzene-1-sulfonyl group | researchgate.net |

Role of Linker Length and Flexibility

The linker connecting the acridine core and the benzenesulfonamide moiety is not merely a spacer but an active contributor to the molecule's biological activity. The length and flexibility of this linker are critical parameters that dictate the optimal positioning of the two key pharmacophores for interaction with their biological target.

Mathematical modeling and experimental studies on related divalent targeting constructs have shown that both linker length and flexibility significantly influence binding avidity and specificity. nih.govelsevierpure.com Moderately flexible linkers have been found to be most effective in reproducing experimentally measured avidities. nih.gov

In the context of engineered antibody fragments, it has been observed that rigid, short linkers can lead to higher cytotoxicity compared to flexible, longer linkers. nih.gov This suggests that the rigidity and composition of the linker are of greater importance for cytotoxicity than its length alone. nih.gov A more rigid linker may enhance the structural stability of the molecule, leading to improved biological function. nih.gov

| Linker Characteristic | Key Finding | Implication |

|---|---|---|

| Length & Flexibility | Significantly influences binding avidity and specificity. nih.govelsevierpure.com | Optimal linker design is crucial for maximizing target interaction. |

| Flexibility | Moderately flexible linkers are often optimal. nih.gov | Striking a balance between rigidity and flexibility is key. |

| Rigidity | Rigid, short linkers can enhance cytotoxicity. nih.gov | Linker rigidity may be more critical than length for activity. nih.gov |

Stereochemical Considerations in Activity Modulation

While specific stereochemical studies on Benzenesulfonamide, N-1-acridinyl-4-amino- are not extensively detailed in the provided context, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Chiral centers within the molecule, including any in the linker or on substituents, can lead to enantiomers or diastereomers with significantly different pharmacological profiles.

The differential activity of stereoisomers often arises from their distinct interactions with chiral biological targets such as enzymes and receptors. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a complete understanding of the SAR and for the development of more selective and potent therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzenesulfonamide and acridine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity.

These models utilize various physicochemical, topological, and electronic descriptors to build mathematical equations that can predict the activity of novel compounds. For instance, in studies of N-aryl derivatives, descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (an electronic descriptor) have been found to be important for describing bioactivity. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that influence activity. nih.gov These models can guide the structural optimization and molecular design of new analogues with improved biological activity. nih.gov The predictive power of QSAR models has been demonstrated by the successful discovery of novel, highly active compounds based on the model's predictions. nih.gov

| Descriptor | Descriptor Type | Significance |

|---|---|---|

| AlogP98 | Physicochemical | Describes the lipophilicity of the molecule. nih.gov |

| Wiener Index | Topological | Relates to the molecular branching. nih.gov |

| Dipole-Mag | Electronic | Represents the magnitude of the dipole moment. nih.gov |

| Steric, Electrostatic, Hydrophobic, H-bond fields | 3D-QSAR Fields | Guide structural optimization for improved activity. nih.gov |

Molecular Mechanisms and Cellular Pathway Engagement Excluding Human Clinical Data

Direct Molecular Interactions and Target Engagement

The compound's direct interactions at the molecular level are central to its biological effects. These interactions involve non-covalent binding to DNA and specific engagements with the active sites of key enzymes, as well as other protein-ligand interactions.

The planar, tricyclic structure of the acridine (B1665455) moiety is a classic intercalating agent, a feature integral to the compound's mechanism. nih.gov This structural characteristic allows the acridine ring to insert itself between adjacent base pairs of the DNA double helix. nih.gov This mode of binding is stabilized by van der Waals forces between the acridine ring and the DNA bases, and potentially supplemented by ionic interactions with the phosphate (B84403) backbone of the DNA. nih.gov

This physical insertion into the DNA structure has several significant biological consequences:

Interference with DNA Processes: Intercalation can distort the helical structure of DNA, creating an obstacle for enzymes involved in replication and transcription. This interference can inhibit DNA synthesis. nih.gov

Topoisomerase II Poisoning: Acridine derivatives are well-documented inhibitors of topoisomerase II. nih.govnih.gov By intercalating into the DNA, the acridine portion of the molecule can stabilize the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. nih.govnih.gov Trapping this complex prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA breaks, which are highly cytotoxic. nih.gov

Thermal Stabilization of DNA: The binding of acridine intercalators can increase the melting temperature (Tm) of DNA duplexes, indicating a stabilizing effect on the double helix structure. researchgate.net Studies on other acridine-4-carboxamide derivatives have shown they have a higher affinity for GC-rich sequences. researchgate.net

The benzenesulfonamide (B165840) portion of the molecule confers the ability to interact with and inhibit a distinct class of enzymes, most notably the carbonic anhydrases (CAs). nih.govresearchgate.net Additionally, the acridine component is a known inhibitor of topoisomerases. nih.gov

Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov The inhibitory mechanism involves the coordination of the sulfonamide group's nitrogen atom to the zinc (Zn²⁺) ion located in the catalytic active site of the enzyme. nih.govmdpi.com This binding displaces or prevents the binding of a zinc-coordinated water molecule, which is essential for the enzyme's catalytic hydration of carbon dioxide. The benzenesulfonamide ring itself typically forms van der Waals interactions with hydrophobic residues in the active site, such as Gln92, Val121, Phe131, Leu198, and Thr200 in CA II, while substituents on the ring can form additional contacts that enhance binding affinity and isoform selectivity. nih.govmdpi.com The design of CAIs often employs a "tail approach," where moieties are attached to the benzenesulfonamide scaffold to interact with regions outside the immediate active site, thereby improving potency and selectivity for specific CA isoforms, including tumor-associated ones like CA IX and CA XII. nih.govnih.gov

Topoisomerase I and II Inhibition: As mentioned, the acridine moiety acts as a topoisomerase poison, particularly for Topoisomerase II. nih.govnih.gov The planar acridine ring intercalates into the DNA substrate, while the side chain (in this case, the benzenesulfonamide group) can provide selectivity for the DNA-topoisomerase cleavage complex, enhancing the inhibitory activity. nih.gov Molecular docking studies of similar acridine/sulfonamide hybrids suggest that these compounds can interact with the active sites of both topoisomerase I and II, occupying the same space as co-crystallized ligands. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Benzenesulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Notes |

|---|---|---|---|

| Diazobenzenesulfonamides | hCA I | Nanomolar affinities reported | Generally more potent against CA I |

| N-aryl-β-alanine derivatives | hCA II | High affinity reported | Generally show better affinity for CA II |

| 1,3,5-Triazine conjugates | hCA XII | 7.5–9.6 nM (for non-polar side chains) | Strongest inhibition against hCA XII |

| Ureidobenzenesulfonamide | hCA IX | 45.1 nM | Selectivity (II/IX) of 21.3 |

Data compiled from studies on various benzenesulfonamide derivatives to illustrate inhibitory patterns. researchgate.netnih.gov

While the primary interactions of the benzenesulfonamide and acridine moieties are within the active sites of their respective enzyme targets, interactions with residues outside the catalytic center are crucial for determining binding affinity and isoform selectivity. nih.gov In the context of carbonic anhydrase inhibition, the "tail" portion of the inhibitor—the part extending away from the zinc-binding sulfonamide group—can interact with amino acid residues in both hydrophobic and hydrophilic regions at the rim of the active site cone. nih.govmdpi.com These secondary interactions allow for the design of inhibitors that can better discriminate between the various CA isoforms, which differ in the amino acid composition of these peripheral regions. nih.gov For instance, the orientation of the tail and the nature of the linkers between the zinc-binding group and the tail strongly influence the potency and selectivity of benzenesulfonamide-based inhibitors. nih.gov

Cellular Pathway Modulation

Through its direct molecular interactions, Benzenesulfonamide, N-1-acridinyl-4-amino- can trigger profound changes in cellular signaling pathways, leading to outcomes such as programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

The cytotoxic effects resulting from DNA intercalation and enzyme inhibition can converge on the induction of apoptosis. Studies on related acridine/sulfonamide hybrids have confirmed their ability to act as pro-apoptotic agents. nih.gov For example, the compound K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, was shown to induce apoptosis in MCF-7 breast cancer cells in a concentration-dependent manner. nih.gov The accumulation of DNA double-strand breaks caused by topoisomerase II poisoning is a powerful trigger for the intrinsic apoptotic pathway. This DNA damage activates sensor proteins that ultimately lead to the activation of caspase cascades, the executioners of apoptosis. The inhibition of other critical enzymes can also contribute to cellular stress that lowers the threshold for apoptosis induction.

Disruption of the cell cycle is a key consequence of the compound's activity. Both sulfonamide and acridine derivatives are known to cause cell cycle arrest at multiple phases. nih.govmdpi.comnih.gov

G1/S and G2/M Arrest: The sulfonamide agent E7070 has been shown to disturb the cell cycle at both the G1/S transition and the G2/M checkpoint in non-small cell lung cancer cells. nih.gov Similarly, certain sulfonic styrylquinazoline (B1260680) derivatives induce a pronounced cell cycle arrest in the G2/M phase. mdpi.com

Molecular Mechanisms: The arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, treatment with E7070 led to the inhibition of retinoblastoma protein (pRb) phosphorylation, a critical step for entry into the S phase. nih.gov This was accompanied by a decrease in the expression of cyclin A, cyclin B1, CDK2, and CDC2 proteins. nih.gov Furthermore, the compound suppressed the catalytic activity of CDK2 and induced the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov The induction of p21 can block the activity of cyclin/CDK complexes, thereby preventing progression through the cell cycle. Some benzenesulfonate (B1194179) derivatives may act through a p53-independent mechanism. mdpi.com The reduction of cells in the S phase has also been observed with acridine/sulfonamide hybrids, consistent with their role as DNA synthesis inhibitors. nih.gov

Table 2: Effects of Related Sulfonamide Compounds on Cell Cycle Progression

| Compound | Cell Line | Observed Effect | Associated Molecular Changes |

|---|---|---|---|

| E7070 (Indisulam) | A549 (Lung Cancer) | Increase in G0/G1; later increase in G2/M | Inhibition of pRb phosphorylation; decreased cyclin A, B1, CDK2, CDC2; induction of p53, p21 |

| Sulfonic styrylquinazolines | Glioblastoma | G2/M phase arrest | p53-independent mechanism suggested |

| N-(1H-indazol-6-yl)benzenesulfonamides | MCF-7 (Breast Cancer) | G2/M phase arrest | - |

| Acridine/sulfonamide hybrids | Various | Reduction in S phase | - |

This table summarizes findings from related compounds to illustrate the mechanisms of cell cycle arrest. nih.govnih.govmdpi.comnih.gov

Mechanistic Insights from In Vitro and Cell-Based Assays

The anticancer properties of acridine-sulfonamide derivatives have been evaluated in various in vitro settings, providing insights into their potential mechanisms of action. nih.gov The planar structure of the acridine ring is a key feature that allows these types of molecules to function as DNA intercalators. indexcopernicus.com This interaction with DNA can disrupt cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov

Furthermore, many acridine derivatives are known to inhibit the activity of topoisomerase enzymes. nih.govindexcopernicus.com These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to DNA strand breaks and the initiation of apoptosis. nih.gov While direct enzymatic assays on Benzenesulfonamide, N-1-acridinyl-4-amino- were not prominently featured in the reviewed literature, the cytotoxic activity observed for structurally similar compounds is often attributed to this mechanism. nih.gov

Studies on related 9-aminoacridine-sulfonamide conjugates have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. For instance, certain analogs incorporating a para-phenylenediamine linker at the C-9 position of the acridine scaffold showed potent activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cell lines. nih.gov This suggests that the sulfonamide moiety, in conjunction with the acridine core, plays a critical role in the molecule's biological activity. The antiproliferative effects of these related compounds highlight the potential of this chemical class as anticancer agents. indexcopernicus.com

The table below summarizes the in vitro cytotoxic activity of representative acridine-sulfonamide analogs, demonstrating the potency of this structural class against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Acridine-Sulfonamide Analogs

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog 5b | HepG2 | 8.30 |

| Analog 5b | HCT-116 | 8.93 |

| Analog 5b | MCF-7 | 5.88 |

| Analog 8b | HepG2 | 14.51 |

| Analog 8b | HCT-116 | 9.39 |

| Analog 8b | MCF-7 | 8.83 |

| Doxorubicin (Reference) | HepG2 | 4.41 |

| Doxorubicin (Reference) | HCT-116 | 5.23 |

Data sourced from studies on C-9 substituted acridine-sulfonamide analogs. indexcopernicus.com

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the binding mode and affinity of potential drug candidates.

For benzenesulfonamide (B165840) derivatives, molecular docking studies have been successfully employed to elucidate their interactions with various biological targets, such as receptor tyrosine kinases and carbonic anhydrases. nih.govnih.gov In a hypothetical docking study of Benzenesulfonamide, N-1-acridinyl-4-amino-, the molecule would be docked into the active site of a relevant protein target. The simulation would calculate the binding energy and identify key interactions, such as:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor and acceptor, which can interact with polar amino acid residues in the target's active site. The 4-amino group (-NH₂) can also participate in hydrogen bonding.

π-π Stacking: The aromatic acridine (B1665455) and benzene (B151609) rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

Hydrophobic Interactions: The nonpolar regions of the acridine and benzene rings can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

These simulations can help rationalize the compound's potential mechanism of action and guide the design of more potent and selective analogs.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Amino Acids |

| Hydrogen Bonding | Sulfonamide (-SO₂NH-), Amino (-NH₂) | Asp, Glu, Gln, Asn, Ser, Thr |

| π-π Stacking | Acridine Ring, Benzene Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Acridine Ring, Benzene Ring | Ala, Val, Leu, Ile, Pro, Met |

| Ionic Interactions | (if protonated/deprotonated) | Asp, Glu, Lys, Arg, His |

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. Density Functional Theory (DFT) and Hartree-Fock (HF) are common methods used for this purpose. researchgate.netnih.gov

For Benzenesulfonamide, N-1-acridinyl-4-amino-, these calculations could determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule, including bond lengths and angles. indexcopernicus.com

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. This identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions. indexcopernicus.com For this compound, the oxygen atoms of the sulfonamide group would be expected to be electron-rich regions.

Atomic Charges: Calculating the distribution of charge on each atom, which helps in understanding intermolecular interactions and reactivity.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties that govern its behavior and interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes and the stability of ligand-protein complexes. While molecular docking provides a static snapshot of the binding pose, MD simulations can explore the flexibility of both the ligand and the target protein.

An MD simulation of the Benzenesulfonamide, N-1-acridinyl-4-amino- docked into a target protein would involve:

System Setup: Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).

Simulation Run: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.

Analysis: Analyzing the trajectory to understand:

Binding Stability: Assessing whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: Observing how the ligand and protein adapt their shapes to optimize binding.

Key Interactions: Identifying which interactions (e.g., hydrogen bonds) are most persistent and crucial for binding throughout the simulation.

MD simulations can refine the binding poses obtained from docking and provide a more accurate estimation of the binding free energy.

Predictive Modeling for Biological Activity and ADME (Theoretical Predictions only)

Computational models can predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These in silico predictions are vital for early-stage drug development to filter out compounds with unfavorable properties. researchgate.net

For Benzenesulfonamide, N-1-acridinyl-4-amino-, predictive models could assess:

Drug-likeness: Evaluating the molecule based on established rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

ADME Properties:

Absorption: Predicting oral absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Predicting plasma protein binding and blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Predicting the route and rate of elimination from the body.

Toxicity: Predicting potential toxic liabilities, such as mutagenicity or cardiotoxicity.

These theoretical predictions help in prioritizing compounds for further experimental investigation and in designing molecules with improved pharmacokinetic profiles. researchgate.netnih.gov

| ADME Property | Predicted Parameter | Significance |

| A bsorption | Lipinski's Rule of Five, Caco-2 Permeability | Predicts oral bioavailability and ability to cross cell membranes |

| D istribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Permeation | Affects the amount of free drug available to act on the target |

| M etabolism | Cytochrome P450 (CYP) Inhibition/Substrate Prediction | Identifies potential drug-drug interactions and metabolic stability |

| E xcretion | Renal Clearance | Predicts how the compound is removed from the body |

Future Research Directions and Preclinical Translational Perspectives

Design and Synthesis of Next-Generation Acridine-Sulfonamide Hybrids

The future of acridine-sulfonamide development lies in the creation of novel, multifunctional molecules with enhanced efficacy and selectivity. Synthetic strategies are moving beyond simple conjugations to more complex molecular hybridizations. The goal is to design next-generation compounds by integrating other pharmacologically active moieties to create hybrids with synergistic or multi-target activities. researchgate.net

Key synthetic approaches include:

Multi-component Reactions (MCRs): These efficient reactions allow for the assembly of complex molecules like acridine (B1665455) bis-sulfonamides from simple precursors in a single step. For instance, the condensation of cyclic-1,3-diketones, aromatic aldehydes, and aminobenzenesulfonamides can yield novel acridine sulfonamide structures. nih.gov

Molecular Hybridization: This involves covalently linking the acridine-sulfonamide scaffold to other known pharmacophores. For example, hybridization with artemisinin (B1665778) has been shown to increase antileishmanial activity while reducing cytotoxicity. mdpi.com Similarly, incorporating moieties like thiadiazol-2-amine can produce potent and selective acetylcholinesterase (AChE) inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the acridine core, the sulfonamide group, and the linker connecting them is crucial. SAR studies have shown that the nature and position of substituents on the acridine ring and the phenyl ring of the benzenesulfonamide (B165840) can dramatically influence biological activity, such as the inhibition of carbonic anhydrase isoforms. nih.govmdpi.com

These advanced synthetic efforts aim to produce libraries of diverse compounds for screening against a wide range of biological targets, expanding the therapeutic potential of this chemical class.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

While much research has focused on the anticancer and anti-Alzheimer's disease potential of acridine-sulfonamides, their fundamental mechanisms of action suggest a broader therapeutic scope. researchgate.netindexcopernicus.com The ability of the acridine moiety to intercalate into DNA and inhibit enzymes like topoisomerase, combined with the versatile targeting capabilities of the sulfonamide group, opens doors to new applications. indexcopernicus.comnih.gov

Future exploratory areas include:

Infectious Diseases: Acridine derivatives have demonstrated antimalarial, antiviral, and antiparasitic properties. mdpi.comindexcopernicus.com Hybridizing these scaffolds with sulfonamides, known for their antimicrobial effects, could lead to potent new agents against drug-resistant pathogens.

Carbonic Anhydrase-Related Disorders: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes implicated in glaucoma, epilepsy, and certain cancers. nih.govnih.gov Novel acridine-sulfonamide hybrids have shown potent and isoform-selective inhibition of human carbonic anhydrases (hCAs), suggesting their potential for these conditions. nih.govnih.gov

Kinase Inhibition: The structural framework of these hybrids could be adapted to target specific protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

Mechanistic studies are essential to guide this exploration. Understanding how these hybrids interact with biological targets at a molecular level will enable the rational design of compounds for new and unexplored therapeutic indications.

Development of Advanced Preclinical Models for Efficacy Assessment

To accurately predict the clinical potential of next-generation acridine-sulfonamide hybrids, it is imperative to move beyond traditional 2D cell culture and simple animal models. The development and use of more sophisticated preclinical models that better recapitulate human physiology and disease complexity are critical for a robust efficacy assessment.

Future preclinical evaluation should incorporate:

3D Spheroid and Organoid Cultures: These models mimic the three-dimensional architecture and microenvironment of human tissues and tumors far more accurately than monolayer cell cultures. mdpi.com They can provide more relevant data on drug penetration, efficacy, and the influence of the tumor microenvironment on treatment response.

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity and genetic characteristics of the original human tumor. These models are superior to those using established cell lines for evaluating anticancer efficacy and predicting patient response.

Complex In Vivo Animal Models: For non-cancer indications, such as neurodegenerative or infectious diseases, transgenic or disease-induced animal models that replicate key aspects of the human condition are necessary. For instance, evaluating acridine-sulfonamides designed for Alzheimer's disease would require transgenic mouse models that develop amyloid plaques and tau pathology.

The data below illustrates the type of efficacy data that can be generated from in vivo models, in this case, a xenograft model of human lung adenocarcinoma treated with a platinum-acridine agent. chemrxiv.org

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Study Reference |

|---|---|---|---|

| Platinum-Acridine Agent (PA) | 0.4 | Significant Inhibition | chemrxiv.org |

| Liposomal PA Formulation (Lipo-4-PA) | 0.4 | Significant Inhibition | chemrxiv.org |

Integration of Omics Technologies for Comprehensive Biological Profiling

A deep understanding of the biological effects of acridine-sulfonamide compounds requires a systems-level approach. The integration of "omics" technologies can provide a comprehensive, unbiased profile of the molecular changes induced by these agents within cells and organisms. nih.gov

Key omics approaches include:

Proteomics: Mass spectrometry-based proteomics can identify the protein targets of a compound and map the downstream changes in protein expression and signaling pathways. This is crucial for elucidating the mechanism of action and identifying potential biomarkers of response or toxicity.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal how a compound alters cellular metabolism. This is particularly relevant for anticancer agents that may target metabolic vulnerabilities in cancer cells.

Genomics and Transcriptomics: These technologies can identify genetic factors that confer sensitivity or resistance to a drug and reveal the global transcriptional response of cells upon treatment.

Integrating data from these different omics layers will provide a holistic view of the drug's impact, facilitating mechanism-of-action studies, biomarker discovery, and the identification of potential off-target effects. nih.gov

Strategies for Enhancing Target Specificity and Reducing Off-Target Interactions

A major challenge in drug development is maximizing on-target efficacy while minimizing off-target effects that can lead to toxicity. For acridine-sulfonamides, whose planar acridine core can interact with various biomolecules, enhancing target specificity is a key objective.

Strategies to achieve this include:

Rational Drug Design: Utilizing computational modeling and structural biology (e.g., X-ray crystallography) can inform the design of molecules that fit precisely into the active site of a specific target enzyme or receptor, while possessing structural features that disfavor binding to other proteins. mdpi.com

The "Tail" Approach: This strategy, particularly relevant for sulfonamide-based inhibitors, involves attaching various chemical moieties (tails) to the core scaffold. The nature, length, and orientation of these tails can be modified to exploit unique features of the target's binding site, thereby increasing both potency and isoform selectivity. nih.gov

Targeting Specific DNA Structures: Instead of non-specific DNA intercalation, acridine hybrids can be designed to selectively target non-canonical DNA structures, such as G-quadruplexes, which are enriched in telomeres and oncogene promoter regions. nih.gov This offers a way to direct the cytotoxic action of the acridine moiety more specifically toward cancer cells.

The table below summarizes IC50 values for selected acridine-sulfonamide hybrids against different cancer cell lines, illustrating how structural modifications can influence potency and selectivity. indexcopernicus.com

| Compound | Modification | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|---|

| 5b | p-phenylenediamine at C-9 | 8.30 | 8.93 | 5.88 |

| 8b | Sulfonyl derivative of 5b | 14.51 | 9.39 | 8.83 |

Investigations into Prodrug Strategies and Delivery Systems in Preclinical Contexts

To overcome challenges related to solubility, stability, and systemic toxicity, researchers are exploring prodrug and targeted delivery strategies. These approaches aim to transport the acridine-sulfonamide agent to its site of action in an inactive form, with release and activation occurring selectively in the target tissue.

Promising preclinical investigations involve:

Prodrug Design: A prodrug can be created by chemically modifying the active molecule to improve its pharmacokinetic properties. For example, attaching the carboxyl group of probenecid (B1678239) to the 9-amino group of an acridine derivative was shown to increase lipophilicity and brain penetration. nih.gov Another approach involves creating platinum(IV) prodrugs of platinum-acridine agents, which can be activated by the reducing environment inside cancer cells. chemrxiv.org

Targeted Delivery Systems: This involves conjugating the drug to a targeting moiety, such as a peptide or antibody that recognizes a specific receptor on cancer cells. researchgate.net This strategy can concentrate the drug at the tumor site, increasing efficacy and reducing exposure to healthy tissues.

Nanocarrier Formulations: Encapsulating acridine-sulfonamides within nanocarriers like liposomes can improve their solubility, prolong their circulation time, and enhance their accumulation in tumors through the enhanced permeability and retention (EPR) effect. chemrxiv.org Liposomal formulations of platinum-acridine agents have shown promising tumor growth inhibition in preclinical models. chemrxiv.org

These advanced delivery strategies are crucial for translating the potent in vitro activity of many acridine-sulfonamide hybrids into safe and effective therapeutic agents in vivo.

Q & A

Q. Q1. What are the standard synthetic routes for preparing Benzenesulfonamide, N-1-acridinyl-4-amino-?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and functional group modifications. A common approach is:

Sulfonylation: React 4-aminoacridine with benzenesulfonyl chloride under basic conditions (e.g., NaOH in dry DMF) to form the sulfonamide backbone .

Functionalization: Introduce substituents (e.g., halogenation or alkylation) using reagents like chloroacetyl chloride or aldehydes under reflux conditions .

Key Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Benzenesulfonyl chloride, DMF, 0–5°C, 2 h | Sulfonamide bond formation |

| 2 | Sodium acetate, acetic acid, reflux, 24 h | Cyclization/functionalization |

Validation: Confirm purity via HPLC and structural integrity via -NMR and -NMR .

Advanced Structural Analysis

Q. Q2. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: X-ray crystallography using SHELXL ( ) is critical for resolving bond angles, torsion angles, and intermolecular interactions. Key steps:

Data Collection: Use a single-crystal diffractometer with Mo-Kα radiation.

Refinement: Apply SHELXL’s least-squares algorithms to optimize atomic positions and thermal parameters .

Example Data:

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R-factor | <0.05 |

| Bond Length (C-S) | 1.76 Å ± 0.02 |

Basic Electronic Property Analysis

Q. Q3. What computational tools are used to predict the electron density distribution of this compound?

Methodological Answer: Multiwfn ( ) is employed for:

Electrostatic Potential (ESP) Mapping: Visualize nucleophilic/electrophilic regions.

Topological Analysis: Calculate Laplacian of electron density (∇²ρ) to identify covalent vs. ionic bonds.

Workflow:

Generate wavefunction files (e.g., .fchk) using DFT software (Gaussian, ORCA).

Use Multiwfn to compute ESP and electron localization function (ELF) .

Advanced Mechanistic Studies

Q. Q4. How can contradictions in biological activity data (e.g., IC50_{50}50 variability) be addressed?

Methodological Answer:

QSAR Modeling: Corrogate structural features (e.g., substituent electronegativity, steric bulk) with activity using parameters like absolute hardness (η) and electronegativity (χ) ().

Statistical Validation: Apply multivariate regression to identify outliers or confounding variables.

Example QSAR Parameters:

| Parameter | Value (eV) |

|---|---|

| χ (Electronegativity) | 4.5 ± 0.2 |

| η (Hardness) | 3.1 ± 0.1 |

Basic Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

Kinase Inhibition Assay: Use fluorescence-based ADP-Glo™ kits to measure ATP consumption.

Dose-Response Analysis: Calculate IC using nonlinear regression (e.g., GraphPad Prism).

Experimental Design:

| Group | Treatment | Dose Range |

|---|---|---|

| Control | DMSO | 0 µM |

| Test | Compound | 0.1–100 µM |

Validation: Compare with positive controls (e.g., staurosporine) .

Advanced Data Contradiction Analysis

Q. Q6. How can conflicting results in COX-2 inhibition assays be resolved?

Methodological Answer:

Binding Mode Analysis: Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility.

Enzyme Source Validation: Confirm COX-2 isoform purity (e.g., human recombinant vs. murine).

Key Metrics:

| Metric | Value |

|---|---|